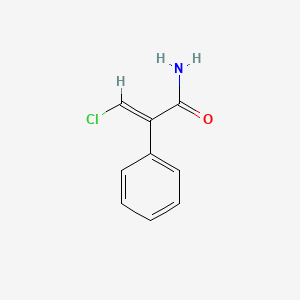

3-Chloro-2-phenylprop-2-enamide

Description

Properties

CAS No. |

1909358-78-6 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

(Z)-3-chloro-2-phenylprop-2-enamide |

InChI |

InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6- |

InChI Key |

LGLMCVXVVHYYHG-VURMDHGXSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for 3-chloro-2-phenylprop-2-enamide, a compound of interest for further research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from related compounds and established chemical principles to provide a robust starting point for its synthesis and analysis.

Introduction

This compound belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold known for a diverse range of biological activities. The introduction of a chlorine atom at the α-position of the acrylamide moiety is anticipated to modulate its electronic properties and reactivity, potentially leading to novel pharmacological effects. This document outlines a feasible multi-step synthesis, detailed analytical characterization protocols, and a summary of the known biological activities of structurally related compounds.

Synthesis of this compound

A plausible three-step synthesis for this compound is proposed, commencing from the readily available starting material, cinnamic acid. The overall synthetic pathway is depicted below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Cinnamoyl Chloride

-

Reaction: Cinnamic acid is converted to cinnamoyl chloride via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude cinnamoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification, or purified by vacuum distillation.

-

Step 2: Synthesis of Cinnamamide

-

Reaction: Cinnamoyl chloride is reacted with ammonia to form the corresponding amide.

-

Protocol:

-

In a flask cooled in an ice bath, place a concentrated aqueous solution of ammonia (a significant excess).

-

Slowly add a solution of cinnamoyl chloride (1 equivalent) in an inert organic solvent (e.g., diethyl ether, dichloromethane) to the stirred ammonia solution.

-

A white precipitate of cinnamamide will form. Continue stirring for 30 minutes at 0-5 °C.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium chloride.

-

The crude cinnamamide can be purified by recrystallization from a suitable solvent such as ethanol or water.

-

Step 3: α-Chlorination of Cinnamamide

-

Reaction: The α-position of the double bond in cinnamamide is chlorinated using an electrophilic chlorine source like N-chlorosuccinimide (NCS). This reaction may require a catalyst to promote the desired regioselectivity.

-

Proposed Protocol:

-

Dissolve cinnamamide (1 equivalent) in a suitable aprotic solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane) in a reaction flask.

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.

-

The reaction may be initiated by the addition of a radical initiator (e.g., a catalytic amount of benzoyl peroxide) and/or by exposure to UV light, or by using an acid catalyst. The optimal conditions would need to be determined experimentally.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Physical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Melting Point | To be determined experimentally |

| Appearance | To be determined experimentally |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the vinylic proton, and the amide protons. The chemical shifts and coupling constants will be indicative of the stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons. The position of the carbon attached to the chlorine atom will be a key diagnostic peak.

Expected ¹H and ¹³C NMR Data (based on analysis of similar structures):

| Data Type | Expected Chemical Shift (ppm) and Multiplicity | Assignment |

| ¹H NMR | 7.30-7.60 (m) | Aromatic protons (C₆H₅) |

| ~7.0 (s) | Vinylic proton (-CH=) | |

| 5.5-6.5 (br s, 2H) | Amide protons (-CONH₂) | |

| ¹³C NMR | ~165 | Carbonyl carbon (C=O) |

| 128-135 | Aromatic carbons | |

| ~130 | Vinylic carbon (-C H=) | |

| ~125 | Vinylic carbon (-C (Cl)=) |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400-3200 (two bands) |

| C=O stretch | 1680-1640 |

| C=C stretch | 1640-1600 |

| C-Cl stretch | 800-600 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z |

| [M]⁺ (³⁵Cl) | 181.0294 |

| [M]⁺ (³⁷Cl) | 183.0265 |

| [M+H]⁺ (³⁵Cl) | 182.0367 |

| [M+H]⁺ (³⁷Cl) | 184.0337 |

| [M+Na]⁺ (³⁵Cl) | 204.0186 |

| [M+Na]⁺ (³⁷Cl) | 206.0156 |

Data predicted by computational tools.[1]

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of cinnamamides and their halogenated derivatives have shown a range of biological effects, suggesting potential areas for investigation.

Caption: Potential biological activities of halo-cinnamamides.

-

Antimicrobial Activity: Cinnamic acid derivatives are known for their antimicrobial properties. Halogenation can enhance this activity by increasing lipophilicity, thereby improving cell membrane penetration.[2][3][4]

-

Anticancer Activity: Some cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The Michael acceptor properties of the α,β-unsaturated system can lead to covalent modification of biological nucleophiles, such as cysteine residues in proteins, potentially disrupting cancer cell signaling.

-

Enzyme Inhibition: The cinnamoyl scaffold is present in various enzyme inhibitors. The specific substitution pattern on the phenyl ring and the α,β-unsaturated system can be tailored to target specific enzyme active sites.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic reactions, and the characterization plan outlines the necessary analytical techniques to confirm the structure and purity of the final compound. While experimental data for this specific molecule is scarce, the information provided for related compounds offers valuable guidance for researchers. The potential for interesting biological activity, based on the broader class of halo-cinnamamides, makes this compound a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of the proposed synthesis and a thorough biological evaluation are the recommended next steps.

References

- 1. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides [mdpi.com]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-phenylprop-2-enamide

Disclaimer: Publicly available experimental data on 3-Chloro-2-phenylprop-2-enamide is exceptionally scarce. This guide provides computed data for (E)-3-chloro-2-phenylprop-2-enamide, sourced from chemical databases. Due to the absence of published research, detailed experimental protocols and biological activity data for this specific compound are not available at this time.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This guide aims to provide a comprehensive overview of its physicochemical properties. Given the limited experimental data, this document relies on high-quality computed predictions to offer insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The primary identifier for the E-isomer of this compound is provided in the table below.

| Identifier | Value |

| Compound Name | (E)-3-chloro-2-phenylprop-2-enamide |

| Molecular Formula | C₉H₈ClNO |

| Canonical SMILES | C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N |

| InChI | InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+ |

| InChIKey | LGLMCVXVVHYYHG-SOFGYWHQSA-N |

| PubChem CID | 121552814[1] |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for (E)-3-chloro-2-phenylprop-2-enamide. These values are predicted by computational models and provide a valuable starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 181.62 g/mol | PubChem |

| Monoisotopic Mass | 181.02943 Da | PubChem[1] |

| XlogP | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

| Complexity | 209 | PubChem |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values can aid in the identification of the compound in mass spectrometry analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.03671 | 136.6 |

| [M+Na]⁺ | 204.01865 | 144.1 |

| [M-H]⁻ | 180.02215 | 139.7 |

| [M+NH₄]⁺ | 199.06325 | 156.7 |

| [M+K]⁺ | 219.99259 | 140.0 |

Data sourced from PubChem[1]

Experimental Protocols

As of the latest literature review, no specific experimental protocols for the synthesis, purification, or analysis of this compound have been published.

Theoretical Synthesis Workflow

A plausible synthetic route to (E)-3-chloro-2-phenylprop-2-enamide could involve the amidation of its corresponding carboxylic acid, (E)-3-chloro-2-phenylprop-2-enoic acid. A conceptual workflow for this process is outlined below. This is a theoretical protocol and would require experimental optimization.

Biological Activity and Signaling Pathways

There is no published data on the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Research into this compound's biological effects would be a novel area of investigation.

Structural Relationships to Related Compounds

While data on this compound is limited, some information is available for its parent carboxylic acid and the corresponding aldehyde. The following diagram illustrates the chemical relationship between these compounds.

Conclusion

This compound represents a molecule with potential for further scientific exploration. The computed data presented in this guide offer a foundational understanding of its physicochemical properties, which can inform future experimental work. The lack of published experimental and biological data highlights an opportunity for novel research in the synthesis, characterization, and evaluation of the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 3-Chloro-2-phenylprop-2-enamide: Synthesis, Characterization, and Biological Context

Disclaimer: Publicly available information on the specific discovery, history, and biological activity of 3-Chloro-2-phenylprop-2-enamide is limited. This guide provides a comprehensive overview based on available data for the compound and its close structural analogs. The experimental protocols are proposed based on established chemical principles and data from related compounds.

Introduction

This compound belongs to the cinnamamide class of compounds, which are characterized by a phenylprop-2-enoyl backbone. Cinnamamides are a significant scaffold in medicinal chemistry, found in various natural products and synthetic molecules with a wide range of biological activities.[1] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific substitution of a chlorine atom at the 3-position and a phenyl group at the 2-position of the prop-2-enamide core suggests that this compound could possess unique physicochemical and biological properties worthy of investigation. This document aims to provide a technical overview of its known properties, a proposed synthetic route with detailed experimental protocols, and a discussion of the biological activities of structurally related compounds to guide future research.

Physicochemical and Structural Data

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3-Chloro-2-phenylprop-2-enoic acid |

| Molecular Formula | C₉H₈ClNO | C₉H₇ClO₂ |

| Molecular Weight | 181.62 g/mol | 182.60 g/mol [3] |

| Monoisotopic Mass | 181.02943 Da | 182.0134572 Da[3] |

| IUPAC Name | (2E)-3-chloro-2-phenylprop-2-enamide | 3-chloro-2-phenylprop-2-enoic acid[3] |

| SMILES | C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N | C1=CC=C(C=C1)C(=CCl)C(=O)O[3] |

| InChIKey | LGLMCVXVVHYYHG-SOFGYWHQSA-N | SWECMOXUNJKPPZ-UHFFFAOYSA-N[3] |

| CAS Number | Not available | 18819-63-1 (Z-isomer)[4], 85311-87-1 (E-isomer)[5] |

| Boiling Point | Not available | 296.4°C at 760 mmHg[4][5] |

| Density | Not available | 1.306 g/cm³[4][5] |

Proposed Synthesis and Experimental Protocols

A common and effective method for the synthesis of amides is the conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine.[2][6] In this case, this compound can be plausibly synthesized from 3-Chloro-2-phenylprop-2-enoic acid.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the activation of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the intermediate acyl chloride, which is then reacted with ammonia to yield the final amide product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Amidation of 3-Chloro-2-phenylprop-2-enoic acid

This protocol is based on general procedures for the synthesis of amides from carboxylic acids via an acyl chloride intermediate.[6]

Materials:

-

3-Chloro-2-phenylprop-2-enoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Concentrated aqueous ammonia (NH₄OH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of 3-Chloro-2-phenylprop-2-enoyl chloride

-

To a solution of 3-Chloro-2-phenylprop-2-enoic acid (1.0 eq) in anhydrous DCM or toluene (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-2-phenylprop-2-enoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-Chloro-2-phenylprop-2-enoyl chloride in an anhydrous aprotic solvent such as DCM.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution. Alternatively, bubble ammonia gas through the solution. A precipitate of the amide and ammonium chloride will likely form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

If an aqueous workup is desired, add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications of Structurally Related Compounds

While there is no specific data on the biological activity of this compound, the broader class of cinnamamides and halo-substituted aromatic compounds exhibit a range of pharmacological effects. This suggests potential areas of investigation for the title compound.

Table 2: Reported Biological Activities of Structurally Related Cinnamamides

| Compound Class / Example | Biological Activity | Reference |

| Synthetic Cinnamides | Antifungal (against Candida spp.), Antibacterial (against S. aureus) | [7][8] |

| Halo-substituted phenols | Protein tyrosine kinase (PTK) inhibition, Vascular smooth muscle cell (VSMC) proliferation inhibition | [9] |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Larvicidal (against mosquito larvae), Fungicidal | [10] |

| Benzenesulphonamide derivatives with carboxamide | Anti-inflammatory, Antimicrobial, Antioxidant | [11] |

The presence of a halogen atom in the structure of these types of compounds can significantly influence their biological activity.[9] For example, halogenation can alter the lipophilicity, electronic properties, and metabolic stability of a molecule, potentially enhancing its therapeutic efficacy.

Potential Mechanism of Action Based on Analogs

The mechanism of action for cinnamamides can vary depending on their specific structure and the biological target. For antimicrobial cinnamides, one proposed mechanism involves the disruption of the fungal cell membrane.

Fungal Cell Membrane Disruption

Some synthetic cinnamides have been shown to interact with ergosterol, a key component of the fungal plasma membrane.[7][8] This interaction can lead to increased membrane permeability, loss of cellular integrity, and ultimately, fungal cell death.

Caption: Potential antifungal mechanism of action for cinnamamide analogs.

Conclusion

This compound is a halogenated cinnamamide for which specific discovery and biological data are not yet publicly available. Based on established chemical principles, a straightforward synthesis from 3-Chloro-2-phenylprop-2-enoic acid is proposed. The rich pharmacology of structurally related cinnamamides and halo-substituted compounds suggests that this compound may exhibit interesting biological activities, potentially as an antimicrobial or enzyme inhibitor. This technical guide provides a foundation for future research, including its synthesis, characterization, and comprehensive biological evaluation to uncover its potential as a novel therapeutic agent or research tool. Further experimental investigation is necessary to validate the proposed synthesis and to determine the specific biological properties and mechanisms of action of this compound.

References

- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-2-phenylprop-2-enoic acid | C9H7ClO2 | CID 54327768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemnet.com [chemnet.com]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-2-phenylprop-2-enamide and its Analogs: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-chloro-2-phenylprop-2-enamide scaffold, a derivative of cinnamic acid, represents a promising starting point for the development of novel therapeutic agents. Cinnamic acid and its derivatives, collectively known as cinnamamides, are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The presence of the α,β-unsaturated amide moiety makes these compounds potential Michael acceptors, allowing for covalent interactions with biological targets, which can enhance their potency and selectivity.[1]

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through a multi-step process, beginning with the corresponding phenylacetic acid. A generalized synthetic scheme is presented below, based on established chemical transformations for similar compounds.

Proposed Synthetic Pathway

The synthesis commences with the conversion of a substituted phenylacetic acid to its corresponding acid chloride. This intermediate is then subjected to a Vilsmeier-Haack type reaction to introduce the chloro- and formyl- groups, yielding a 3-chloro-2-phenylpropenal derivative. Subsequent oxidation to the carboxylic acid, followed by conversion to the acyl chloride and amidation, affords the final this compound product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of (E)-3-chloro-2-phenylpropenoyl chloride

This protocol is adapted from general procedures for the synthesis of related compounds.

-

Chlorination of Phenylacetic Acid: To a solution of phenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain phenylacetyl chloride.

-

Vilsmeier-Haack Formylation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (DMF) (3 equivalents) at 0 °C. To this, add the phenylacetyl chloride (1 equivalent) dissolved in DMF. Stir the mixture at room temperature for 12-24 hours. Quench the reaction by pouring it into ice-water and extract the product with an organic solvent. This step yields (E/Z)-3-chloro-2-phenylpropenal.

-

Oxidation to Carboxylic Acid: Dissolve the 3-chloro-2-phenylpropenal in a suitable solvent and treat with an oxidizing agent like potassium permanganate or Jones reagent to yield 3-chloro-2-phenylpropenoic acid.

-

Formation of Acyl Chloride: Convert the 3-chloro-2-phenylpropenoic acid to its acyl chloride by reacting with thionyl chloride, similar to step 1.

Protocol 2.2.2: Synthesis of this compound Analogs

This protocol describes the amidation of the acyl chloride intermediate.

-

Dissolve (E)-3-chloro-2-phenylpropenoyl chloride (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.

-

To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.[4]

Biological Activities and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of cinnamamides exhibits significant therapeutic potential, particularly in oncology and inflammatory diseases.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of cinnamamide derivatives against various cancer cell lines. The proposed mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of Selected Cinnamamide Analogs

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Analog A | 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzamide | K562 (Leukemia) | 0.57 | [2] |

| Analog B | 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzamide | K562 (Leukemia) | 1.2 | [2] |

| Analog C | 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.017 | [5] |

| Analog D | 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.031 | [5] |

Anti-inflammatory Activity

Cinnamamide derivatives have also been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Mechanisms of Action

Based on the activities of structurally related compounds, two primary mechanisms of action can be postulated for this compound and its analogs: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several cinnamamide analogs have been identified as tubulin polymerization inhibitors. They are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. This leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

References

In Silico Prediction of 3-Chloro-2-phenylprop-2-enamide Bioactivity: A Technical Guide

Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. The compound 3-Chloro-2-phenylprop-2-enamide, a member of the acrylamide family, represents a scaffold with potential therapeutic relevance. Acrylamide derivatives have been noted for their ability to form covalent bonds with target enzymes, a characteristic that can lead to potent and durable pharmacological effects.[1] This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. It details a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols, data interpretation, and advanced visualization techniques are presented to aid researchers in computational drug discovery projects.

Introduction

In silico techniques are essential in the early phases of drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and identify potential liabilities of drug candidates.[2] These computational methods help prioritize molecules for synthesis and experimental testing, thereby accelerating the development pipeline.[3] The subject of this guide, this compound, possesses a reactive acrylamide warhead, suggesting it may act as an irreversible inhibitor. Such compounds often target proteins with nucleophilic residues, like cysteine, in their active sites.[4] A prominent class of enzymes targeted by such mechanisms are tyrosine kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[5][6] This document outlines a hypothetical in silico evaluation of this compound against a panel of therapeutically relevant tyrosine kinases.

Predicted Bioactivity Profile

The following table summarizes the hypothetical results from a comprehensive in silico analysis of this compound. These predictions are generated through a combination of molecular docking simulations to estimate binding affinity and machine learning-based models for ADMET profiling.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Predicted ADMET Properties | Value |

| EGFR (T790M) | -9.2 | 85.5 | Absorption | |

| Oral Bioavailability | High | |||

| Caco-2 Permeability | High | |||

| BTK | -8.7 | 150.2 | Distribution | |

| BBB Permeant | No | |||

| Plasma Protein Binding | 92% | |||

| JAK2 | -8.1 | 325.8 | Metabolism | |

| CYP2D6 Inhibitor | Yes | |||

| CYP3A4 Inhibitor | No | |||

| SRC | -7.5 | 650.1 | Excretion | |

| Renal Clearance | Moderate | |||

| Toxicity | ||||

| hERG Inhibition | Low Risk | |||

| Ames Mutagenicity | Low Risk |

In Silico Experimental Protocols

Target Selection and Preparation

Protein targets were selected based on the known propensity of acrylamide derivatives to inhibit tyrosine kinases involved in oncology. The crystal structures of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Janus Kinase 2 (JAK2), and Proto-oncogene tyrosine-protein kinase Src (SRC) were obtained from the Protein Data Bank (PDB). Receptor preparation was conducted using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

Ligand Preparation

The 3D structure of this compound was generated using ChemDraw and subsequently optimized using a molecular mechanics force field (MMFF94) to achieve a low-energy conformation. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina to predict the binding mode and estimate the binding affinity of the ligand to each target protein.[7][8] A grid box was defined to encompass the ATP-binding site of each kinase, which is the typical target for this class of inhibitors.[6] The docking protocol involves a Lamarckian Genetic Algorithm to explore a wide range of ligand conformations and orientations within the binding site.[8] The final poses were ranked based on their calculated free energy of binding (docking score).

QSAR Model Development

A Quantitative Structure-Activity Relationship (QSAR) model was developed to correlate the structural features of a series of related acrylamide derivatives with their biological activity.[9] The workflow involves:

-

Data Curation: Assembling a dataset of molecules with known IC50 values against the target of interest.

-

Descriptor Calculation: Computing a wide range of 2D and 3D molecular descriptors that capture physicochemical, topological, and electronic properties.

-

Model Building: Using machine learning algorithms, such as partial least squares or random forest, to build a predictive model.[9][10]

-

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.[11]

ADMET Prediction

The ADMET properties were predicted using a suite of validated machine learning models.[12][13] These models are trained on large datasets of experimental data and can predict properties such as aqueous solubility, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, hERG channel blockage, and mutagenicity.[14][15] Such predictions are crucial for identifying potential liabilities early in the drug discovery process.[2]

Visualizations: Workflows and Pathways

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the systematic workflow employed for the computational prediction of bioactivity, from initial target selection to final ADMET profiling.

References

- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 3. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neovarsity.org [neovarsity.org]

- 10. researchgate.net [researchgate.net]

- 11. neovarsity.org [neovarsity.org]

- 12. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 14. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

A Technical Review of Substituted 3-Chloro-2-phenylprop-2-enamides and Related Cinnamic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cinnamamides represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on substituted 3-Chloro-2-phenylprop-2-enamide and its close analogs. Due to the limited specific data on the title compounds, this review extends to structurally related cinnamoyl derivatives to infer potential synthetic routes, biological activities, and mechanisms of action. This paper summarizes quantitative biological data, details key experimental protocols, and visualizes synthetic and signaling pathways to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. The core structure, characterized by a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification. The introduction of various substituents on the phenyl ring, the amide nitrogen, and the alkene backbone can profoundly influence the biological activity of these molecules.

This review focuses on the potential of a specific subclass: substituted 3-Chloro-2-phenylprop-2-enamides. While literature directly addressing a wide range of these specific analogs is sparse, extensive research on related cinnamamides provides valuable insights. A recurring mechanism of action for many anticancer cinnamamides is the inhibition of tubulin polymerization, a critical process in cell division. This guide will synthesize the available data on these related compounds to build a comprehensive picture of the potential of the this compound scaffold.

Synthesis of Cinnamic Acid Amides and Potential Routes for 3-Chloro Analogs

The synthesis of cinnamamides is typically achieved through the coupling of a substituted cinnamic acid with a corresponding amine. The cinnamic acid itself can be synthesized via methods like the Perkin or Claisen-Schmidt condensation. For the preparation of the target this compound scaffold, a key step would be the introduction of the α-chloro substituent.

General Synthesis of Cinnamic Acid Amides

A common synthetic route to cinnamamides involves the activation of the carboxylic acid of a substituted cinnamic acid to form an acid chloride, which then reacts with an appropriate amine.

Caption: General synthetic workflow for substituted cinnamamides.

Proposed Synthesis of this compound

The introduction of an α-chloro group on the unsaturated amide can be approached through methods developed for the halogenation of α,β-unsaturated carbonyl compounds. One potential route involves the halogenation of the corresponding cinnamic acid or a precursor, followed by amidation. A plausible method for α-chlorination of α,β-unsaturated carbonyls involves the use of reagents like Oxone® in the presence of a chloride source[1][2].

Caption: A proposed synthetic pathway for the target compounds.

Biological Activity of Related Cinnamic Acid Derivatives

Anticancer Activity

A prominent therapeutic application of cinnamamide derivatives is in oncology. Many of these compounds exhibit potent antiproliferative activity against a range of cancer cell lines.

Table 1: Antiproliferative Activity of Selected Cinnamamide Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 16c | N-[(2-(4-chlorobenzyl)thiophenyl)sulfonyl]cinnamamide | HeLa | < 10 µg/mL | [3] |

| 16d | N-[(2-(4-fluorobenzyl)thiophenyl)sulfonyl]cinnamamide | HeLa | < 10 µg/mL | [3] |

| 17a | N-[(2-(1-naphthalen)thiophenyl)sulfonyl]cinnamamide | HeLa | < 10 µg/mL | [3] |

| 17d | N-[(2-(1-naphthalen)thiophenyl)sulfonyl]-4-nitrocinnamamide | HeLa | < 10 µg/mL | [3] |

| 7e | N-(4-fluorophenethyl)-3,4-methylenedioxycinnamamide | HCT116 | ~25 | [4] |

| 7f | N-(3,4-dichlorobenzyl)-3,4-methylenedioxycinnamamide | HCT116 | ~25 | [4] |

| 9c | N-(4-chlorobenzyl)-3,4,5-trimethoxycinnamamide | HCT116 | ~40 | [4] |

| 9f | N-(3,4-dichlorobenzyl)-3,4,5-trimethoxycinnamamide | HCT116 | ~30 | [4] |

| 5a | Cinnamic acyl sulfonamide with benzdioxan group | MCF-7 | 0.17 µg/mL | [5] |

| 1505 | (Z)-2-[(E)-cinnamamido]-N-(1-adamantyl)-3-phenylacrylamide | HCT-116 | 14.7 | [6] |

| 1512 | (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide | HCT-116 | 32.0 | [6] |

Note: The structures for compounds in Table 1 are described in the referenced literature and are not explicitly drawn here for brevity.

Antimicrobial Activity

Cinnamic acid derivatives have also been investigated for their efficacy against various microbial pathogens.

Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 16d & 16e | Staphylococcus clinical strains | Not specified, but potent | [7] |

| 17c | Staphylococcus and Enterococcus species | 1-4 | [3] |

| 4 | Candida species | 0.13 µmol/mL | [8][9] |

| 11 | Candida species | 0.024 µmol/mL | [8][9] |

| 18 | S. aureus | 458.15 µM | [10] |

Note: MIC = Minimum Inhibitory Concentration.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence suggests that a primary mechanism of action for the anticancer effects of many cinnamamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization[11]. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis[12][13].

Caption: Mechanism of action via tubulin polymerization inhibition.

Table 3: Tubulin Polymerization Inhibition by Selected Compounds

| Compound ID | IC₅₀ (µM) | Reference |

| 5a | 0.88 | [5] |

| 3b | 13.29 | [14] |

| 3d | 13.58 | [14] |

Note: IC₅₀ values represent the concentration required to inhibit 50% of tubulin assembly.

Experimental Protocols

This section details generalized experimental procedures for the synthesis and biological evaluation of cinnamamide derivatives, compiled from the reviewed literature.

General Procedure for the Synthesis of Cinnamamides

-

Acid Chloride Formation: A solution of the desired substituted cinnamic acid (1.0 eq.) in a suitable solvent (e.g., dry dichloromethane or toluene) is treated with thionyl chloride (1.5-2.0 eq.) or oxalyl chloride. The mixture is refluxed for 2-4 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude cinnamoyl chloride.

-

Amidation: The crude cinnamoyl chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane, THF, or dioxane). The solution is cooled to 0 °C in an ice bath. A solution of the desired substituted amine (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) is prepared.

-

Compound Addition: The test compounds at various concentrations (or DMSO as a control) are added to the reaction mixture.

-

Initiation and Monitoring: The polymerization is initiated by incubating the mixture at 37 °C. The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Analysis: The rate of polymerization is determined from the linear portion of the absorbance versus time curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.

Structure-Activity Relationship (SAR) and Future Directions

The reviewed literature on cinnamamide analogs allows for the postulation of several structure-activity relationships that could guide the design of novel this compound derivatives:

-

Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) and lipophilic groups on the phenyl ring of the cinnamoyl moiety often enhance antiproliferative and antimicrobial activities[15]. The position of these substituents is also critical.

-

Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity. Bulky and lipophilic groups can improve potency.

-

The α-Chloro Substituent: The introduction of a chloro group at the α-position of the enamide is expected to significantly impact the electronic properties and reactivity of the Michael acceptor system. This could potentially enhance its interaction with biological nucleophiles, such as the cysteine residues in the colchicine-binding site of tubulin.

Future research should focus on the systematic synthesis and biological evaluation of a library of substituted 3-chloro-2-phenylprop-2-enamides. This would involve varying the substituents on both the phenyl ring and the amide nitrogen to establish a clear SAR for this specific scaffold. Further studies should also be conducted to confirm the mechanism of action, evaluate their selectivity for cancer cells over normal cells, and assess their in vivo efficacy and pharmacokinetic properties.

Conclusion

While direct and extensive literature on substituted 3-chloro-2-phenylprop-2-enamides is limited, the wealth of data on related cinnamamide derivatives provides a strong rationale for their investigation as potential therapeutic agents. The cinnamamide scaffold is a proven pharmacophore with diverse biological activities, most notably as an anticancer agent via tubulin polymerization inhibition. The introduction of an α-chloro substituent is a promising strategy for modulating the activity of these compounds. The synthetic routes, experimental protocols, and mechanistic insights presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this largely untapped chemical space.

References

- 1. A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives [mdpi.com]

In-depth Technical Guide: Stability and Degradation Profile of 3-Chloro-2-phenylprop-2-enamide

Notice: Publicly available scientific literature and experimental data specifically detailing the stability and degradation profile of 3-Chloro-2-phenylprop-2-enamide are scarce. This guide, therefore, draws upon available information for structurally analogous compounds to infer potential stability characteristics and degradation pathways. The information presented herein should be considered predictive and serve as a foundation for further experimental investigation.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound. Due to the limited direct data on this specific molecule, this paper synthesizes information from closely related analogs, such as 3-chloro-1-phenylprop-2-en-1-one, to project its behavior under various stress conditions. The primary anticipated degradation pathways include hydrolysis of the amide bond and reactions involving the activated carbon-carbon double bond. This document is intended for researchers, scientists, and drug development professionals to inform early-stage development and analytical method design.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈ClNO

-

Molecular Weight: 181.62 g/mol

-

CAS Number: 144473-39-6 (for (E)-isomer)

-

Structure:

The structure of this compound features a phenyl group and a chloro substituent on a prop-2-enamide backbone. The presence of the electron-withdrawing chlorine atom and the phenyl group on the double bond, conjugated with the amide carbonyl group, significantly influences the molecule's electronic properties and reactivity.

Predicted Stability Profile

The stability of this compound is expected to be influenced by pH, light, temperature, and oxidizing conditions.

pH-Dependent Stability (Hydrolysis)

The amide linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen is expected to activate the carbonyl carbon for nucleophilic attack by water, leading to the formation of 3-chloro-2-phenylprop-2-enoic acid and ammonia.

-

Basic Conditions: In alkaline media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the likely mechanism, also yielding 3-chloro-2-phenylprop-2-enoic acid and ammonia.

A study on the long-term storage of the analogous compound, 3-chloro-1-phenylprop-2-en-1-one, revealed its decomposition, suggesting that the α,β-unsaturated carbonyl system is inherently reactive[1]. While this study identified the formation of 3,3-dichloro-1-phenylpropanone, which would proceed through a different mechanism not directly applicable to the amide, it highlights the potential for instability in this class of compounds.

Photostability

The conjugated system in this compound, encompassing the phenyl ring, the double bond, and the carbonyl group, is likely to absorb UV radiation. This absorption could lead to photodegradation through various pathways, including isomerization around the double bond or cycloaddition reactions.

Thermal Stability

Elevated temperatures are expected to accelerate the degradation processes, particularly hydrolysis. The potential for polymerization, as noted for the related compound 3-chloro-2-methylpropene upon exposure to light, should also be considered under thermal stress[2].

Oxidative Stability

The double bond in this compound is a potential site for oxidative degradation. Exposure to oxidizing agents could lead to the formation of epoxides or cleavage of the double bond.

Potential Degradation Pathways and Products

Based on the chemical structure, the following degradation products are plausible:

-

3-Chloro-2-phenylprop-2-enoic acid: Resulting from the hydrolysis of the amide bond[3].

-

Ammonia: Also a product of amide hydrolysis.

-

Isomers: (E/Z) isomerization products resulting from photostimulation.

-

Oxidative Degradation Products: Epoxides or cleavage products such as benzaldehyde and chloroacetic acid derivatives.

Proposed Experimental Protocols for Stability and Degradation Studies

To definitively characterize the stability and degradation profile of this compound, the following experimental protocols are recommended.

Forced Degradation Studies

Objective: To identify the degradation pathways and products under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the solution to 60°C for 7 days.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light (e.g., ICH option 1 or 2) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

Methodology:

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the parent and potential degradation products have significant absorbance (a PDA detector is ideal for this).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Predicted Hydrolytic Degradation Pathway

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Conclusion and Recommendations

The stability and degradation profile of this compound has not been extensively reported in the scientific literature. Based on its chemical structure and data from analogous compounds, it is predicted to be susceptible to degradation, particularly through hydrolysis of the amide bond. The presence of a conjugated system also suggests potential for photodegradation.

It is strongly recommended that comprehensive forced degradation studies be conducted to empirically determine the stability of this compound. The development and validation of a stability-indicating analytical method are critical first steps in this process. The insights gained from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product containing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-2-phenylprop-2-enamide, a compound of interest for various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of the precursor, 3-Chloro-2-phenylprop-2-enoic acid, followed by its conversion to the target amide.

Chemical Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | White crystalline solid |

| 3-Chloro-2-phenylprop-2-enoic acid | C₉H₇ClO₂ | 182.60[1] | - |

| This compound | C₉H₈ClNO | 181.62 | - |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the vinyl proton, and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and vinylic carbons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

This synthesis is divided into two primary experimental procedures: the synthesis of the carboxylic acid intermediate and its subsequent amidation.

Part 1: Synthesis of 3-Chloro-2-phenylprop-2-enoic acid

This protocol outlines a plausible synthesis of 3-Chloro-2-phenylprop-2-enoic acid from phenylacetic acid utilizing a Vilsmeier-Haack type reaction.

Materials:

-

Phenylacetic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄, anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask in an ice bath. To the cooled solvent, slowly add phosphorus oxychloride followed by the dropwise addition of N,N-dimethylformamide while maintaining the temperature at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Phenylacetic Acid: Dissolve phenylacetic acid in anhydrous dichloromethane in a separate flask. Slowly add this solution to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by the addition of a saturated aqueous solution of sodium acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with dilute hydrochloric acid, followed by water, and finally with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Chloro-2-phenylprop-2-enoic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of this compound

This protocol describes the conversion of 3-Chloro-2-phenylprop-2-enoic acid to the target amide via an acyl chloride intermediate.

Materials:

-

3-Chloro-2-phenylprop-2-enoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Toluene (anhydrous)

-

Ammonia solution (aqueous or in a suitable solvent like dioxane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Magnesium sulfate (MgSO₄, anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask, dissolve 3-Chloro-2-phenylprop-2-enoic acid in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride to the solution at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-2-phenylpropenoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane and cool the solution in an ice bath. Slowly add a solution of ammonia dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Extraction: Quench the reaction with water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.

Caption: Logical flow from starting material to final product.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure.

Caption: Key stages of the experimental workflow.

References

High-Yield Synthesis of 3-Chloro-2-phenylprop-2-enamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3-Chloro-2-phenylprop-2-enamide, a valuable intermediate in organic synthesis and potential pharmacophore. The presented methods are based on established chemical transformations and aim to provide a clear and reproducible guide for laboratory synthesis.

Introduction

This compound is a substituted acrylamide containing a reactive vinyl chloride moiety. This functional group arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its potential applications span from medicinal chemistry to materials science. This document outlines two primary synthetic strategies to obtain this target molecule in high yields.

Synthetic Strategies

Two principal routes for the synthesis of this compound have been identified and are detailed below:

-

One-Pot Synthesis from Phenylpropynoic Acid: This is a highly efficient method involving the reaction of phenylpropynoic acid with an oxalyl chloride/DMF system, followed by in-situ amination.

-

Two-Step Synthesis via 3-Chloro-2-phenylprop-2-enoic Acid: This classic approach involves the synthesis and isolation of the corresponding carboxylic acid, followed by its conversion to the amide.

The one-pot approach is generally preferred for its efficiency and potentially higher overall yield.

Method 1: One-Pot Synthesis from Phenylpropynoic Acid

This method, adapted from the work of Urdaneta et al. on related compounds, provides a direct route to the desired amide.[1] The reaction proceeds through the formation of a Vilsmeier-Haack type reagent from oxalyl chloride and DMF, which then reacts with phenylpropynoic acid to form the corresponding acid chloride with concurrent addition of HCl across the triple bond. Subsequent reaction with ammonia yields the target amide.

Experimental Protocol

Materials:

-

Phenylpropynoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonium hydroxide)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Acid Chloride Formation and Chlorination: Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.

-

Reaction with Phenylpropynoic Acid: Dissolve phenylpropynoic acid (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Amination: Cool the reaction mixture to 0 °C and slowly add a solution of ammonia (e.g., 7N in methanol, 2-3 equivalents) dropwise. A precipitate will likely form.

-

Work-up: After the addition of ammonia, allow the mixture to warm to room temperature and stir for another hour. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Phenylpropynoic acid | Oxalyl chloride, DMF, Ammonia | Dichloromethane | 4-6 hours | 70-82[1] | >95 (after purification) |

Method 2: Two-Step Synthesis via 3-Chloro-2-phenylprop-2-enoic Acid

This method provides an alternative route to the target compound and allows for the isolation and characterization of the intermediate carboxylic acid.

Step 1: Synthesis of 3-Chloro-2-phenylprop-2-enoic Acid

Experimental Protocol (Hypothetical/Requires Optimization)

Materials:

-

Phenylacetic acid

-

Dichloroacetic acid

-

Pyridine

-

Acetic anhydride

-

Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Condensation: In a round-bottom flask, combine phenylacetic acid (1.0 equivalent), dichloroacetic acid (1.2 equivalents), and pyridine (2.5 equivalents). Heat the mixture to reflux for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of 10% aqueous hydrochloric acid until the pH is acidic.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 3-Chloro-2-phenylprop-2-enoic acid can be purified by recrystallization.

Step 2: Amidation of 3-Chloro-2-phenylprop-2-enoic Acid

This step involves the conversion of the carboxylic acid to the corresponding amide. A standard method is to first convert the acid to its more reactive acid chloride, followed by reaction with ammonia.

Experimental Protocol

Materials:

-

3-Chloro-2-phenylprop-2-enoic acid

-

Thionyl chloride or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Ammonia solution (e.g., concentrated aqueous ammonium hydroxide or ammonia in a suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-Chloro-2-phenylprop-2-enoic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

Amination: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Slowly add an excess of a cooled ammonia solution.

-

Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

| Intermediate | Reagents | Solvent | Reaction Time | Overall Yield (%) | Purity (%) |

| 3-Chloro-2-phenylprop-2-enoic acid | Thionyl chloride, Ammonia | Dichloromethane | 3-4 hours | (Requires optimization) | >95 (after purification) |

Visualizations

Synthesis Workflow Diagram

Caption: Overview of the two primary synthetic routes to this compound.

Potential Applications and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological properties. Acrylamide derivatives are known to act as Michael acceptors and can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the mechanism of action of several approved drugs and investigational compounds that target specific enzymes or signaling pathways.

Further research is warranted to explore the potential of this compound as an inhibitor of enzymes involved in cell signaling pathways implicated in diseases such as cancer and inflammation. A hypothetical signaling pathway that could be targeted by such a molecule is presented below.

Caption: A hypothetical signaling cascade potentially targeted by this compound.

References

Application Notes and Protocols: 3-Chloro-2-phenylprop-2-enamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-phenylprop-2-enamide as a versatile starting material for the construction of various biologically relevant heterocyclic scaffolds. The protocols detailed below offer step-by-step guidance for the synthesis of substituted pyridin-2(1H)-ones and pyrazol-5(4H)-ones, valuable cores in medicinal chemistry.

Introduction

This compound is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring an electron-deficient double bond, a labile chlorine atom, and an amide moiety, allows for a variety of chemical transformations. This makes it an attractive precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prominent motifs in many pharmaceuticals and biologically active molecules. The inherent reactivity of the α,β-unsaturated system allows for nucleophilic substitution of the chlorine atom and Michael addition reactions, followed by intramolecular cyclization to yield highly substituted heterocycles.

Application 1: Synthesis of Substituted Pyridin-2(1H)-ones

Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a valuable synthon for the preparation of 6-phenyl-pyridin-2(1H)-one derivatives through a cyclocondensation reaction with active methylene compounds.

Experimental Protocol: Synthesis of 3-Cyano-4-methyl-6-phenylpyridin-2(1H)-one

This protocol describes the synthesis of a representative 3-cyano-2-pyridone derivative from this compound and ethyl cyanoacetate. The reaction proceeds via an initial Michael addition of the enolate of ethyl cyanoacetate, followed by an intramolecular cyclization and elimination of hydrogen chloride.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), 1 M

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 15 minutes.

-

Add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with 1 M HCl to pH 5-6.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Quantitative Data

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | M.p. (°C) |

| 1 | This compound | Ethyl cyanoacetate | 3-Cyano-4-methyl-6-phenylpyridin-2(1H)-one | 75-85 | 290-292 |

Synthetic Workflow

Caption: Synthetic workflow for 3-Cyano-4-methyl-6-phenylpyridin-2(1H)-one.